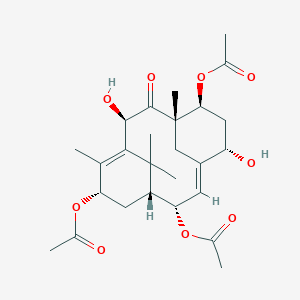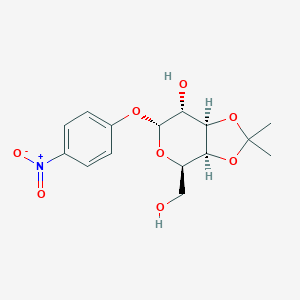
6-(Bromomethyl)-2-methylquinazolin-4(3H)-on
Übersicht
Beschreibung
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, also known as 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Raltitrexed-Zwischenprodukt
“6-(Bromomethyl)-2-methylquinazolin-4(3H)-on” ist bekannt als Zwischenprodukt bei der Synthese von Raltitrexed . Raltitrexed ist ein Chemotherapeutikum, das zur Behandlung von Krebs, insbesondere Darmkrebs, eingesetzt wird .
Organische & Biomolekulare Chemie
Diese Verbindung könnte möglicherweise im Bereich der organischen und biomolekularen Chemie eingesetzt werden. Zum Beispiel könnte es an der Bromierung organischer Moleküle beteiligt sein . Bromierung ist eine Art von Reaktion, bei der ein Bromatom in ein Molekül eingebaut wird. Bromierte organische Moleküle werden oft als Bausteine bei der Synthese komplexerer organischer Verbindungen verwendet .
Elektrochemische Bromfunktionalisierung
Die Verbindung könnte bei der elektrochemischen Bromfunktionalisierung von Alkenen verwendet werden . Dieser Prozess beinhaltet die Verwendung von Elektrizität, um eine chemische Reaktion zu induzieren, die ein Bromatom und eine funktionelle Gruppe zu einem Alken addiert .
Synthese von Bromhydrinen
Bromhydrine sind sehr nützliche Bausteine in der Chemie . “this compound” könnte möglicherweise bei der Synthese von Bromhydrinen verwendet werden .
Abfallreduktion bei chemischen Reaktionen
Die Verwendung von “this compound” in elektrochemischen Strategien könnte möglicherweise den Abfall im Vergleich zu chemischen Strategien reduzieren . Dies ist eine wichtige Überlegung bei der Entwicklung nachhaltiger chemischer Prozesse
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is often used in laboratory settings for the synthesis of other substances
Mode of Action
As a brominated compound, it may participate in various chemical reactions, such as substitution or elimination, depending on the reaction conditions . .
Biochemical Pathways
Brominated compounds like this one can potentially interact with various biochemical pathways, depending on their specific targets
Pharmacokinetics
As a brominated compound, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters .
Result of Action
As a brominated compound, it may induce various chemical reactions, leading to changes at the molecular and cellular levels . .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and specific conditions within the biological system where it is applied . .
Biochemische Analyse
Biochemical Properties
It is known that bromomethyl groups, such as the one present in this compound, are often used in organic synthesis for introducing benzyl groups This suggests that 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one in animal models . Such studies could help to identify any threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
Information on how 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is transported and distributed within cells and tissues is currently unavailable . Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.
Eigenschaften
IUPAC Name |
6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHALGNQKDVJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344789 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112888-43-4 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one significant in pharmaceutical research?
A1: The abstract highlights that 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a crucial intermediate in producing first-line drugs for colon and rectal cancer treatment []. By optimizing the synthesis of this compound, researchers aim to improve the production of these vital medications.
Q2: What synthetic strategy was employed to produce 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one in this research?
A2: The research employed a three-step synthetic route involving cycling, ammonation, and bromination reactions to produce 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one []. This method proved to be efficient, achieving a yield of 64.8% for the target compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
